Ethyl 6-oxo-1-phenyl-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1,6-dihydropyridazine-3-carboxylate
Description
The compound Ethyl 6-oxo-1-phenyl-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative with a complex substitution pattern. Key structural features include:
- A 1-phenyl group at position 1 of the pyridazine ring.
- A 4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl) substituent at position 2.
- An ethyl ester at position 2.
- A 6-oxo group at position 4.
Properties
IUPAC Name |
ethyl 6-oxo-1-phenyl-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F3N4O3/c1-2-34-23(33)22-20(16-21(32)31(28-22)18-8-4-3-5-9-18)30-13-11-29(12-14-30)19-10-6-7-17(15-19)24(25,26)27/h3-10,15-16H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCOMPGCWSYEKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antidepressant Activity
Research has indicated that derivatives of piperazine, including those related to Ethyl 6-oxo compounds, exhibit significant antidepressant properties. A study highlighted the synthesis of various piperazine derivatives that showed enhanced binding affinity to serotonin receptors, suggesting a potential mechanism for mood regulation and antidepressant effects .
Anticancer Properties
Ethyl 6-oxo compounds have been explored for their anticancer potential. A study demonstrated that certain derivatives could inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The trifluoromethyl group in the structure is believed to enhance the lipophilicity and bioavailability of these compounds, making them more effective in targeting cancer cells .
Neuropharmacology
The compound has been investigated for its neuropharmacological effects, particularly in relation to neurotransmitter modulation. Its structural similarity to known neuroactive compounds allows it to interact with various receptors in the central nervous system, potentially offering therapeutic benefits for conditions such as anxiety and depression .
Analgesic Effects
Preliminary studies suggest that Ethyl 6-oxo derivatives may possess analgesic properties by modulating pain pathways in animal models. The interaction with TRPV1 channels has been noted as a significant factor in mediating pain relief .
Synthesis and Characterization
The synthesis of Ethyl 6-oxo-1-phenyl derivatives typically involves multi-step organic reactions including cyclization and functional group modifications. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antidepressant Efficacy
A study conducted on a series of piperazine derivatives demonstrated that specific modifications led to increased efficacy in animal models of depression. The introduction of trifluoromethyl groups significantly improved receptor binding profiles compared to non-fluorinated analogs.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that Ethyl 6-oxo derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. Mechanistic studies suggested that these compounds induce apoptosis via mitochondrial pathways.
Chemical Reactions Analysis
Ester Hydrolysis and Functionalization
The ethyl ester group undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives, enabling further derivatization:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Saponification | 1 M NaOH/THF, 60°C, 18 h | Carboxylic acid derivative | |
| Acidic Hydrolysis | HCl (aq)/reflux | Carboxylic acid (with ester cleavage) |
This reactivity allows conversion to amides or other esters via standard coupling agents (e.g., EDC/HOBt) or alkylation, respectively.
Piperazine Ring Modifications
The 4-(3-(trifluoromethyl)phenyl)piperazin-1-yl group participates in nucleophilic and coupling reactions:
Thiourea Formation
Reaction with isothiocyanates under mild conditions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 4-(Trifluoromethyl)phenyl isothiocyanate | Cs₂CO₃, MeCN/DCM, 60°C, 18 h | Thiourea-functionalized piperazine | 49–96% |
Alkylation/Acylation
Piperazine nitrogen atoms react with alkyl halides or acyl chlorides:
Dihydropyridazine Core Reactivity
The 1,6-dihydropyridazine ring exhibits redox and electrophilic substitution tendencies:
Oxidation
Controlled oxidation transforms the dihydropyridazine to a pyridazine system:
| Oxidizing Agent | Conditions | Product | Outcome | Reference |
|---|---|---|---|---|
| DDQ | CH₂Cl₂, RT, 12 h | Aromatic pyridazine | Enhanced π-conjugation |
Electrophilic Aromatic Substitution
The phenyl group at position 1 undergoes halogenation or nitration:
| Reaction | Reagents/Conditions | Product | Regioselectivity | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-phenyl derivative | Meta-directed |
Cross-Coupling Reactions
The trifluoromethylphenyl group participates in palladium-catalyzed couplings:
Stability Under Pharmacological Conditions
The compound degrades under specific physiological conditions:
Comparison with Similar Compounds
Table 1: Key Structural Differences and Properties
Key Comparative Insights
Substituent Effects on Pharmacokinetics
- Piperazine vs. Trifluoromethyl/Other Groups: The target compound’s piperazine substituent likely enhances solubility and receptor interaction compared to analogs with trifluoromethyl (e.g., ), butylsulfanyl (), or chlorine () at position 4. Piperazines are known to improve blood-brain barrier penetration in CNS-targeting drugs.
- Trifluoromethyl Phenyl vs. Dichlorophenyl : The 3-(trifluoromethyl)phenyl group in the target compound and offers superior metabolic stability over the 3,5-dichlorophenyl group in , which may be prone to oxidative dechlorination.
Electronic and Steric Considerations
Ester Group Variations
- Ethyl vs.
Research Implications
- Enhanced Binding Affinity : The piperazine moiety may act as a pharmacophore in receptor-ligand interactions, as seen in serotonin/dopamine receptor modulators.
- Optimized Stability : The combination of trifluoromethyl and ethyl ester groups balances metabolic stability and solubility.
Methodologically, dose-effect evaluations (e.g., median effective dose calculations via Litchfield-Wilcoxon methods ) could experimentally validate these hypotheses.
Q & A
(Basic) What synthetic strategies are recommended for synthesizing this compound, and what intermediates are critical?
Answer:
The compound can be synthesized via nucleophilic substitution between a pyridazine precursor (e.g., activated at C4 with a leaving group like Cl or Br) and 1-(3-(trifluoromethyl)phenyl)piperazine. Key intermediates include:
- Ethyl 6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate derivatives (activated at C4).
- 1-(3-(Trifluoromethyl)phenyl)piperazine.
Use polar aprotic solvents (e.g., DMF or DCM/EtOH mixtures) with a base (e.g., triethylamine) at 60–80°C. Monitor progress via TLC (silica gel, ethyl acetate/hexane) or HPLC .
(Basic) Which spectroscopic techniques are critical for confirming the compound's structure?
Answer:
- ¹H/¹³C NMR : Analyze signals for the trifluoromethyl group (δ ~110–120 ppm in ¹³C NMR) and dihydropyridazine protons (δ 6.5–7.5 ppm).
- HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray crystallography : Resolve absolute configuration and piperazine ring conformation (applicable to crystalline derivatives) .
(Advanced) How can reaction yields be optimized during piperazine substitution?
Answer:
- Stoichiometry : Use a 1.2:1 molar ratio (piperazine:pyridazine precursor) to account byproduct formation.
- Catalysis : Add catalytic KI (10 mol%) to enhance nucleophilicity in SNAr reactions.
- Purification : Employ silica gel chromatography (CH₂Cl₂:MeOH 10:1) followed by recrystallization (ethanol/water) .
(Basic) What stability considerations are essential for handling this compound?
Answer:
- Hydrolysis : The ester group is prone to hydrolysis; store at -20°C under argon.
- Oxidation : Protect the dihydropyridazine core from light and oxygen.
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
(Advanced) How can researchers resolve contradictions in biological activity data across assays?
Answer:
- Orthogonal assays : Compare radioligand binding (e.g., [³H]-labeled) with functional assays (e.g., cAMP modulation).
- Purity validation : Ensure >95% purity via HPLC using pharmacopeial reference standards .
- Metabolic stability : Assess liver microsome half-life to rule out degradation artifacts .
(Advanced) What computational methods are suitable for studying structure-activity relationships (SAR)?
Answer:
- Docking studies : Use GPCR crystal structures (e.g., serotonin receptors) to map piperazine interactions.
- Molecular dynamics : Simulate binding stability (100 ns trajectories) with AMBER.
- QSAR modeling : Correlate trifluoromethyl substituent electronic effects (Hammett σ) with activity .
(Basic) How should impurity profiling be conducted during synthesis?
Answer:
- HPLC-UV/Vis : Use a C18 column (acetonitrile/water + 0.1% TFA) to detect starting materials and de-esterified byproducts.
- Forced degradation : Expose to 0.1 M HCl/NaOH (24 hrs) and 3% H₂O₂ (6 hrs) to identify degradation pathways .
(Advanced) How can stereochemical integrity be validated in derivatives?
Answer:
- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol 85:15) to resolve enantiomers.
- VCD spectroscopy : Compare experimental vibrational circular dichroism with DFT-calculated spectra.
- X-ray crystallography : Confirm absolute configuration in crystalline forms .
(Advanced) What approaches identify stable polymorphs for crystallization?
Answer:
- High-throughput screening : Test 50+ solvent systems (e.g., ethanol/water, acetone/heptane).
- PXRD/DSC : Characterize thermal behavior (melting points, phase transitions).
- Slurry conversion : Identify thermodynamically stable forms by suspending crystals in saturated solutions for 7 days .
(Advanced) How to address contradictory receptor binding affinity data?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
